4,5-Dimethoxy-2-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-nitrobenzoyl chloride is an organic compound with the molecular formula C10H10ClNO6. It is a derivative of benzoyl chloride, featuring two methoxy groups and a nitro group on the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the protection of amines and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethoxy-2-nitrobenzoyl chloride can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. The typical method involves refluxing the acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) at 65°C for 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thionyl chloride and dimethylformamide, similar to laboratory synthesis. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution: Reactions with amines or alcohols typically occur in the presence of a base such as pyridine or triethylamine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
4,5-Dimethoxy-2-nitrobenzoyl chloride is used in various scientific research applications:
Mechanism of Action
The primary mechanism of action for 4,5-dimethoxy-2-nitrobenzoyl chloride involves its role as a protecting group. The compound forms a covalent bond with the target molecule, rendering it inactive. Upon exposure to light, the protecting group is cleaved, releasing the active molecule . This photolysis reaction is influenced by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Another photolabile protecting reagent used in similar applications.
4-Nitrobenzoyl chloride: Used in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Uniqueness
4,5-Dimethoxy-2-nitrobenzoyl chloride is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to other benzoyl chlorides. Its photolabile nature makes it particularly valuable in applications requiring precise control over the activation of protected molecules.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBLFJAGRPFWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548041 |
Source
|
Record name | 4,5-Dimethoxy-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29568-78-3 |
Source
|
Record name | 4,5-Dimethoxy-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.